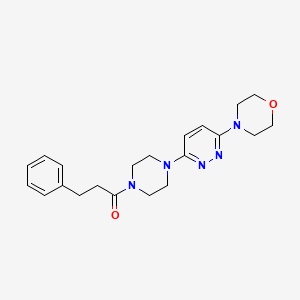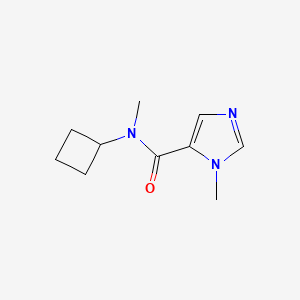
N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids . The cyclobutyl group is a four-membered ring structure .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring substituted at the N-1 position with a cyclobutyl group and at the N-3 position with a methyl group. The 4-position of the imidazole ring would be substituted with a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the imidazole ring and the carboxamide group. Imidazole rings can participate in various reactions such as N-alkylation and N-acylation . Carboxamides can undergo reactions such as hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Applications De Recherche Scientifique
Chemical Modification to Enhance Drug Stability
One application involves the chemical modification of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the stability and efficacy of drug candidates targeting the androgen receptor for prostate cancer treatment. By altering the heterocycle or blocking the reactive site, chemists aim to reduce AO metabolism, highlighting a strategy that could potentially apply to N-Cyclobutyl-N,3-dimethylimidazole-4-carboxamide derivatives for similar purposes (Linton et al., 2011).
Antimicrobial and Antituberculosis Activity
Another significant application is in the development of antimicrobial and antituberculosis agents. For instance, a set of imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. Such compounds' selectivity and pharmacokinetic properties make them promising candidates for treating tuberculosis, suggesting that similar structural analogs like this compound could be explored for antimicrobial applications (Moraski et al., 2011).
Antioxidant and Neuroprotective Activities
Furthermore, derivatives of imidazole and related compounds have been studied for their antioxidant and potential neuroprotective activities, which are important for treating various oxidative stress-related diseases. For example, compounds incorporating the imidazole ring have shown promising antioxidant activities, indicating that this compound could also be evaluated for such biological properties (Mohamed & El-Sayed, 2019).
Anticancer Activity
In anticancer research, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety were synthesized and evaluated for their anticancer activity. This highlights the potential of imidazole derivatives in developing new anticancer drugs, suggesting that structural analogs like this compound could be promising candidates for further exploration (Rasal et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclobutyl-N,3-dimethylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-7-11-6-9(12)10(14)13(2)8-4-3-5-8/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSKBWOZKAZPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N(C)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
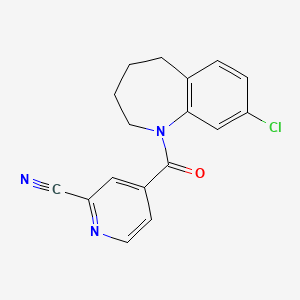
![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)
![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)
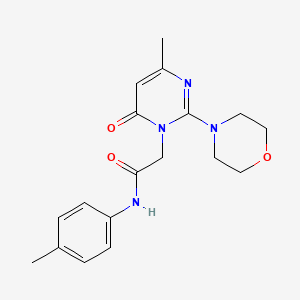
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)
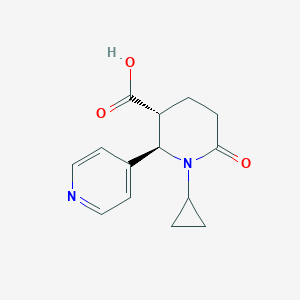
![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)
